1-(1H-imidazole-4-sulfonyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane
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Overview
Description
1-(1H-imidazole-4-sulfonyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane is a complex organic compound that features multiple functional groups, including an imidazole ring, a sulfonyl group, a pyrazole ring, and a diazepane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazole-4-sulfonyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and pyrazole intermediates, followed by their functionalization with sulfonyl and carbonyl groups, respectively. The final step would involve the formation of the diazepane ring through cyclization reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazole-4-sulfonyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.
Substitution: The imidazole and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with imidazole and pyrazole rings are often studied for their enzyme inhibition properties. They can act as inhibitors for enzymes like cytochrome P450, which are involved in drug metabolism.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1H-imidazole-4-sulfonyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane would depend on its specific biological target. Generally, compounds with imidazole and pyrazole rings can interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazole-4-sulfonyl)-4-(3-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane: Similar structure but lacks the methoxy group.
1-(1H-imidazole-4-sulfonyl)-4-(3-methoxy-1H-pyrazole-4-carbonyl)-1,4-diazepane: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
The presence of both methoxy and methyl groups in the pyrazole ring, along with the sulfonyl group in the imidazole ring, makes 1-(1H-imidazole-4-sulfonyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4S/c1-18-9-11(13(17-18)24-2)14(21)19-4-3-5-20(7-6-19)25(22,23)12-8-15-10-16-12/h8-10H,3-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMQGFBLOIWILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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